REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([OH:17])=[O:16])=[CH:9][CH:8]=1.N.[CH3:23]O>>[CH3:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]2[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=2[C:15]([O:17][CH3:23])=[O:16])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
, 43, 1372 (1978)], and the mixture was heated
|
Type
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TEMPERATURE
|
Details
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under reflux for 8 hr
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
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The refluxed solution was cooled
|
Type
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EXTRACTION
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Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous magnesium sulfate
|
Type
|
EXTRACTION
|
Details
|
The dried extract
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from n-hexane
|
Type
|
CUSTOM
|
Details
|
to prepare 2.4 g of the title compound
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=C(C(=O)OC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |